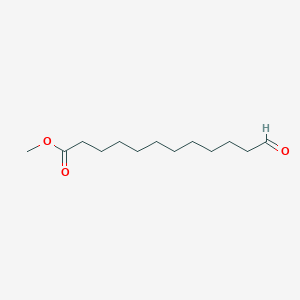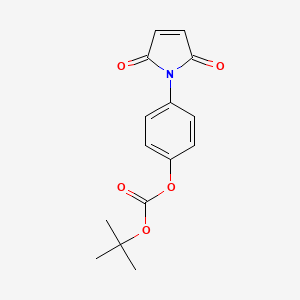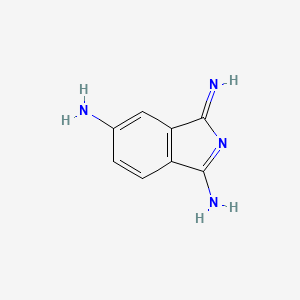![molecular formula C10H11BrO3 B8698105 methyl 2-[(3-bromophenyl)methoxy]acetate](/img/structure/B8698105.png)
methyl 2-[(3-bromophenyl)methoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[(3-bromophenyl)methoxy]acetate is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-[(3-bromophenyl)methoxy]acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl alcohol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation: 3-bromobenzoic acid or 3-bromobenzaldehyde.
Reduction: 3-bromobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-[(3-bromophenyl)methoxy]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-[(3-bromophenyl)methoxy]acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- Methyl [(4-bromobenzyl)oxy]acetate
- Methyl [(2-bromobenzyl)oxy]acetate
- Methyl [(3-chlorobenzyl)oxy]acetate
Comparison: methyl 2-[(3-bromophenyl)methoxy]acetate is unique due to the position of the bromine atom on the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct properties and applications.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 2-[(3-bromophenyl)methoxy]acetate |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
InChI Key |
DFSHDTVRVWDYIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
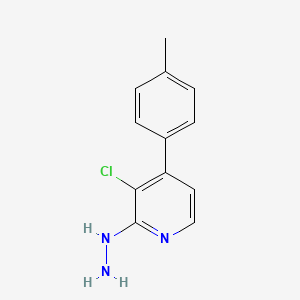
![N-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B8698036.png)

![6-Methylpyrazolo[5,1-b]thiazol-7-amine](/img/structure/B8698043.png)
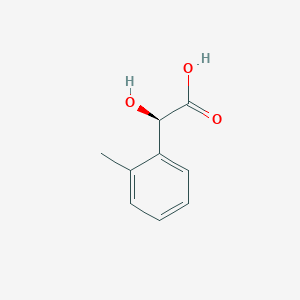
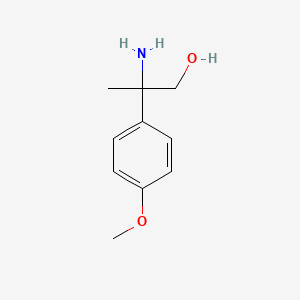
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide](/img/structure/B8698057.png)
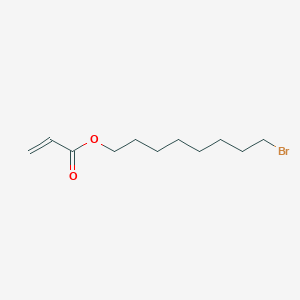
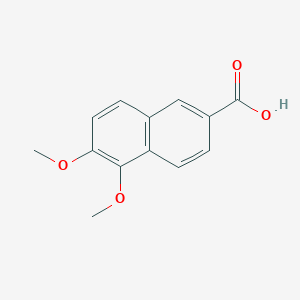
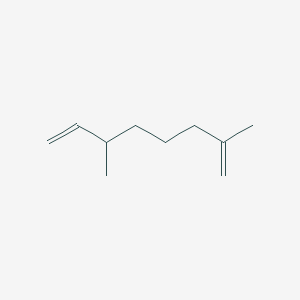
![Ethyl bromo[2-(trifluoromethyl)phenyl]acetate](/img/structure/B8698100.png)
